The synthesis of Otenzepad involves multiple steps that include the preparation of various intermediates. The key stages of synthesis are as follows:
The industrial production methods focus on optimizing these steps to ensure high yields and purity, with careful control over reaction conditions such as temperature, solvent choice, and catalyst selection.
Otenzepad has a complex molecular structure characterized by several functional groups. Its molecular formula is with a molecular weight of approximately 421.54 g/mol. The structural features include:
The three-dimensional conformation of Otenzepad plays a crucial role in its ability to selectively bind to the M2 receptor, influencing its therapeutic effects.
Otenzepad can participate in various chemical reactions, which include:
These reactions are essential for modifying Otenzepad's structure for research purposes or developing new derivatives with improved pharmacological properties.
Otenzepad functions by competitively binding to muscarinic acetylcholine receptors, specifically targeting the M2 subtype. This binding inhibits the action of acetylcholine, a neurotransmitter involved in various physiological processes such as heart rate modulation. By blocking these receptors, Otenzepad effectively reduces heart rate and alters other cholinergic functions within the body.
The mechanism involves:
This mechanism underlies its potential use in treating conditions like arrhythmia and bradycardia, although clinical development was halted after Phase III trials.
Otenzepad exhibits several notable physical and chemical properties:
These properties are critical for determining its suitability in laboratory settings and potential therapeutic applications .
Otenzepad has been explored for various scientific applications:
Otenzepad (AF-DX 116), a dibenzodiazepinone derivative, was developed in the 1980s by Boehringer Ingelheim Pharma KG as part of efforts to create cardioselective muscarinic antagonists [1] [8]. Its molecular structure (C₂₄H₃₁N₅O₂; molar mass 421.545 g/mol) features an 11-[2-[2-(diethylaminomethyl)piperidin-1-yl]acetyl] moiety critical for M₂ receptor affinity [1]. Early pharmacological characterization demonstrated 5–10-fold higher selectivity for M₂ over other muscarinic subtypes, with half-maximal inhibitory concentrations (IC₅₀) of 386 nM in rat heart tissue and 640 nM in rabbit peripheral lung [8]. This selectivity profile positioned otenzepad as a tool compound for probing M₂ receptor functions.
Table 1: Pharmacological Profile of Otenzepad
Parameter | Value | Experimental System | Source |
---|---|---|---|
M₂ IC₅₀ | 386 nM | Rat heart membranes | [8] |
M₂ pA₂ | 7.16 (KB 51.2 nM) | Guinea pig left atrium | [6] |
Oral bioavailability | 45% | Preclinical pharmacokinetics | [1] |
Elimination half-life | 2.5 hours | Preclinical pharmacokinetics | [1] |
Phase III clinical trials in the late 1980s–1990s investigated otenzepad for arrhythmia and bradycardia due to its ability to modulate heart rate without significant peripheral effects like xerostomia [1] [5]. However, development was discontinued post-Phase III despite promising cardioselectivity, partly due to evolving therapeutic landscapes and emerging complexities in receptor interaction mechanisms [1]. A key structural insight was the 8-fold greater potency of its (+)-enantiomer compared to the (-)-form at M₂ receptors, highlighting stereochemistry’s role in receptor engagement [1].
Otenzepad’s mechanism sparked significant controversy. Initial studies classified it as a competitive antagonist based on:
However, functional studies revealed paradoxical behaviors inconsistent with pure competition:
This led to the "dual-mode" hypothesis: otenzepad binds allosterically to stabilize receptor conformations that impair orthosteric ligand access while exhibiting pseudo-competitive behavior under specific conditions [6] [9]. Mutagenesis studies later implicated extracellular loops (particularly ECL2) and transmembrane domain 7 as critical for this activity [10].
Table 2: Binding Cooperativity Parameters for Otenzepad Combinations
Combination Drug | Cooperativity (α) | Agonist Used | Observation |
---|---|---|---|
Gallamine | ~1.0 (additive) | Carbachol | Agreement with allosteric model |
Alcuronium | >1.0 (synergistic) | Carbachol | Supra-additive inhibition |
N-methylscopolamine | >>1.0 (synergistic) | Acetylcholine | Time-dependent enhancement |
The (+)-enantiomer of otenzepad demonstrated 8-fold higher M₂ affinity than its (-)-counterpart, driving synthetic efforts toward chiral derivatives [1]. This enantioselectivity provided clues for structure-activity relationship (SAR) refinements:
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2